molecular formula C15H16N2O5S B15077839 N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

Cat. No.: B15077839
M. Wt: 336.4 g/mol
InChI Key: NDQXCMXAEMJMQC-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential anticancer and antimicrobial agents. The structure of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide includes a benzenesulfonyl group attached to a 3,5-dimethoxybenzohydrazide moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3,5-dimethoxybenzohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include large-scale crystallization and filtration techniques to isolate the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other benzenesulfonyl derivatives.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, it may induce apoptosis through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.

    N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Known for its antibacterial activity.

    4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Exhibits broader spectrum antibacterial activity.

Uniqueness

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is unique due to its specific structure, which combines the benzenesulfonyl group with a 3,5-dimethoxybenzohydrazide moiety. This unique combination contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C15H16N2O5S/c1-21-12-8-11(9-13(10-12)22-2)15(18)16-17-23(19,20)14-6-4-3-5-7-14/h3-10,17H,1-2H3,(H,16,18)

InChI Key

NDQXCMXAEMJMQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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